molecular formula C16H25NO B5651701 N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine

N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine

Cat. No.: B5651701
M. Wt: 247.38 g/mol
InChI Key: YDCADMWACCNXFD-UHFFFAOYSA-N
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Description

N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine is an organic compound characterized by its unique structure, which includes a cyclohexanamine backbone substituted with a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with N-methylcyclohexanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

    Reduction: Formation of N-[(4-methoxy-3-methylphenyl)methyl]cyclohexanamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexanamine backbone provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-N-methylcyclohexanamine
  • N-[(4-methylphenyl)methyl]-N-methylcyclohexanamine
  • N-[(4-methoxy-3-methylphenyl)methyl]-N-ethylcyclohexanamine

Uniqueness

N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s selectivity and potency in various applications compared to its analogs.

Properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]-N-methylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-13-11-14(9-10-16(13)18-3)12-17(2)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCADMWACCNXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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